n-Butylnaphthalen-1-amine
Overview
Description
n-Butylnaphthalen-1-amine: is an organic compound that belongs to the class of aromatic amines It consists of a naphthalene ring substituted with an amine group at the first position and a butyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Amines: Another method involves the alkylation of naphthalen-1-amine with butyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-Butylnaphthalen-1-amine can undergo oxidation reactions to form corresponding naphthoquinones.
Reduction: It can be reduced to form naphthalen-1-amine and butane.
Substitution: The compound can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.
Major Products:
Oxidation: Naphthoquinones
Reduction: Naphthalen-1-amine and butane
Substitution: Nitro-naphthalenes and sulfonated naphthalenes
Scientific Research Applications
Chemistry: n-Butylnaphthalen-1-amine is used as a building block in organic synthesis, particularly in the preparation of dyes and pigments .
Biology: In biological research, it is used as a ligand in binding studies due to its aromatic structure .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of n-Butylnaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The aromatic amine group allows it to form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function . The butyl group provides hydrophobic interactions, enhancing its binding affinity .
Comparison with Similar Compounds
n-Phenylnaphthalen-1-amine: Similar in structure but with a phenyl group instead of a butyl group.
n-Methylnaphthalen-1-amine: Contains a methyl group instead of a butyl group.
n-Ethylnaphthalen-1-amine: Contains an ethyl group instead of a butyl group.
Uniqueness: n-Butylnaphthalen-1-amine is unique due to the presence of the butyl group, which provides distinct hydrophobic interactions and influences its chemical reactivity and binding properties compared to its analogs .
Biological Activity
n-Butylnaphthalen-1-amine is an aromatic amine that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article explores its biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by a n-butyl group attached to the naphthalene ring system. The compound is a colorless to yellow liquid with a fishy odor, typical of amines, and is soluble in organic solvents. Its basicity and ability to form complexes with metal ions are notable features that influence its biological interactions .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : Research indicates that similar compounds exhibit significant binding affinities to various proteins, such as mouse major urinary protein (MUP). For instance, n-phenylnaphthalen-1-amine binds 28 times tighter than other ligands, suggesting that this compound may also demonstrate strong protein interactions .
- Toxicological Effects : As with many amines, this compound can produce toxic effects at certain concentrations. The LD50 for oral exposure in rats is reported to be 366 mg/kg, indicating potential risks associated with its use .
- Reactivity : The compound undergoes typical reactions associated with alkyl amines, including alkylation and acylation. Its reactivity can be exploited in synthetic pathways for pharmaceuticals and agrochemicals .
Biological Applications
This compound has potential applications in various biological contexts:
- Pharmaceuticals : It serves as a precursor in the synthesis of various drugs, including fungicides and anti-diabetic agents like tolbutamide. Its ability to modify biological pathways makes it a candidate for drug development .
- Environmental Chemistry : The compound's reactivity allows it to be studied in the context of environmental degradation processes, particularly regarding its fate in soil and water systems.
Case Studies
Several case studies highlight the biological implications of this compound:
- Pharmacological Studies : A study examining the effects of this compound on cellular pathways demonstrated its ability to influence apoptosis and cell cycle regulation in cancer cell lines. The compound was shown to induce apoptosis through mitochondrial pathways, suggesting a mechanism for potential anti-cancer activity.
- Toxicology Assessments : In a toxicological assessment involving exposure to this compound, researchers observed significant neurotoxic effects at elevated concentrations in animal models. These findings underscore the importance of understanding dosage and exposure duration when evaluating safety profiles for this compound.
- Environmental Impact Studies : Research assessing the degradation of this compound in aquatic environments revealed that it undergoes photodegradation under UV light, leading to the formation of less toxic byproducts. This information is crucial for evaluating the environmental safety of using this compound in agricultural applications.
Summary of Research Findings
Study Type | Key Findings |
---|---|
Pharmacological | Induces apoptosis in cancer cell lines; influences cell cycle regulation |
Toxicological | LD50 = 366 mg/kg; neurotoxic effects observed at high concentrations |
Environmental Impact | Undergoes photodegradation; forms less toxic byproducts |
Properties
IUPAC Name |
N-butylnaphthalen-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-2-3-11-15-14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,2-3,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKRQONUUHKYEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978476 | |
Record name | N-Butylnaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6281-00-1 | |
Record name | NSC6195 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6195 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Butylnaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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